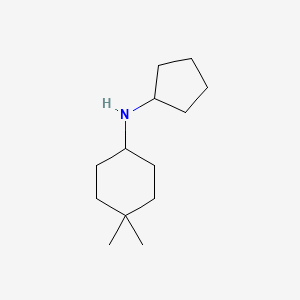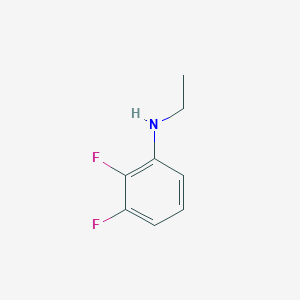
3-(Azetidin-3-yloxy)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yloxy)azepan-2-one is a heterocyclic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and an azepane ring, which is a seven-membered nitrogen-containing ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for 3-(Azetidin-3-yloxy)azepan-2-one are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yloxy)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The azetidine and azepane rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yloxy)azepan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yloxy)azepan-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-one: A four-membered ring compound with similar structural features.
Azepane-2-one: A seven-membered ring compound with similar structural features.
Piperidine-2-one: A six-membered ring compound with similar structural features.
Uniqueness
3-(Azetidin-3-yloxy)azepan-2-one is unique due to the combination of both azetidine and azepane rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
3-(azetidin-3-yloxy)azepan-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-8(3-1-2-4-11-9)13-7-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
ZRELJECPDJCWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)C(C1)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


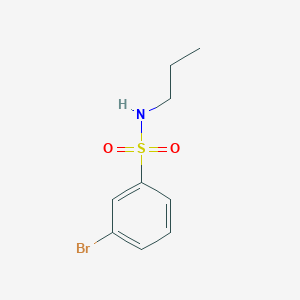
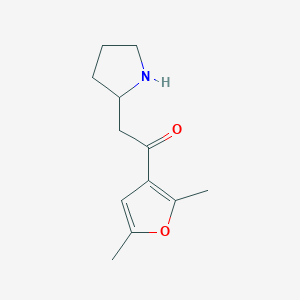
amine](/img/structure/B13307389.png)

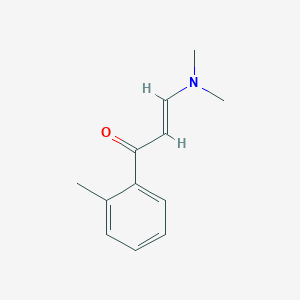
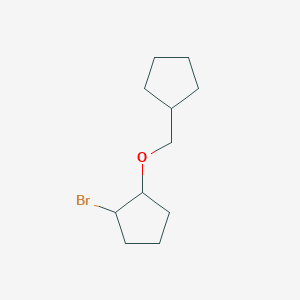

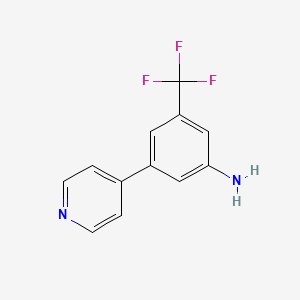
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
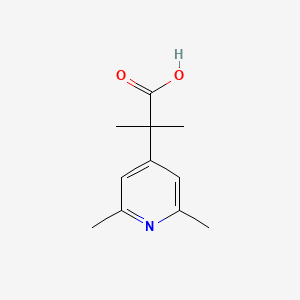
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
